2-(4-Methoxyphenyl)-3H-benzo[f]chromen-3-one
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Overview
Description
2-(4-Methoxyphenyl)-3H-benzo[f]chromen-3-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3H-benzo[f]chromen-3-one typically involves the condensation of 4-methoxybenzaldehyde with 2-hydroxy-1-naphthaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced chromone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced chromone derivatives.
Substitution: Formation of halogenated chromone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound’s antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-4H-chromen-4-one: Similar structure but differs in the position of the oxygen atom in the chromone ring.
2-(4-Methoxyphenyl)-3-hydroxyflavone: Contains a hydroxyl group at the 3-position, which may alter its biological activity.
2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl acetic acid: A more complex derivative with additional functional groups.
Uniqueness
2-(4-Methoxyphenyl)-3H-benzo[f]chromen-3-one stands out due to its specific structural features, which confer unique biological activities and potential applications. Its methoxy group and chromone core are key elements that contribute to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c1-22-15-9-6-14(7-10-15)17-12-18-16-5-3-2-4-13(16)8-11-19(18)23-20(17)21/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBQTJXZAFYABW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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